molecular formula C11H6N2O6 B2810858 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-5-nitrobenzoic acid CAS No. 777919-03-6

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-5-nitrobenzoic acid

カタログ番号: B2810858
CAS番号: 777919-03-6
分子量: 262.177
InChIキー: LAFJWKZCAQPANK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-nitrobenzoic acid (CAS 777919-03-6) is a heterobifunctional crosslinker of significant value in biochemical and bioconjugation research. Its molecular formula is C11H6N2O6, with a molecular weight of 262.18 g/mol . The compound features a maleimide group (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl) and a carboxylic acid group attached to a nitro-substituted benzene ring. The maleimide group is highly specific and reactive toward thiol (-SH) groups under mild physiological conditions (pH 6.5-7.5), forming stable thioether bonds . Simultaneously, the terminal carboxylic acid can be activated using common coupling agents (e.g., EDC, HATU) to form amide bonds with primary amines (-NH2) . This dual functionality makes it an excellent tool for linking biomolecules, such as covalently conjugating proteins or peptides (via cysteine residues) to other entities (via amine groups). The aromatic nitro group in the meta position relative to the carboxylic acid can influence the electronic properties of the system and provides a potential handle for further chemical modification or serves as a spectroscopic probe. This reagent is primarily applied in the synthesis of complex molecular probes, the development of antibody-drug conjugates (ADCs), and immobilization of biomolecules on surfaces or carriers. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

2-(2,5-dioxopyrrol-1-yl)-5-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O6/c14-9-3-4-10(15)12(9)8-2-1-6(13(18)19)5-7(8)11(16)17/h1-5H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFJWKZCAQPANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-5-nitrobenzoic acid typically involves the reaction of 5-nitroisophthalic acid with maleic anhydride under acidic conditions. The reaction proceeds through a cyclization process, forming the dioxo-pyrrolidine ring. The reaction conditions often include the use of p-toluenesulfonic acid as a catalyst and a solvent mixture of dimethylformamide (DMF) and toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and strong acids or bases for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives from reduction reactions and different substituted benzoic acids from substitution reactions.

科学的研究の応用

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

作用機序

The mechanism of action of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-5-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and dioxo-pyrrolidine ring play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes by forming stable complexes, thereby affecting various biochemical pathways .

類似化合物との比較

Table 1: Key Properties of Target Compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-nitrobenzoic acid C₁₁H₆N₂O₆ 262.17 Nitro, carboxylic acid, maleimide Lab-scale synthesis, bioconjugation scaffolds
ADC1730 (Mal-PhAc-Val-Ala-PAB) C₂₇H₃₀N₄O₆ 506.56 Maleimide, phenylacetamido, hydroxymethyl Antibody-drug conjugates (ADCs), targeted therapies
ADC1740 (Mal-PhAc-Val-Ala-PAB-PNP) C₃₄H₃₃N₅O₁₀ 671.66 Maleimide, carbonate, 4-nitrophenyl ADC linkers with self-immolative properties

Critical Analysis

Structural Complexity :

  • The target compound is structurally simpler than ADC1730 and ADC1740, which incorporate peptide-like chains (Val-Ala-PAB) and specialized linkers (e.g., 4-nitrophenyl carbonate in ADC1740). These extensions enhance ADC1740’s utility in controlled drug release via enzymatic cleavage .
  • The nitro group in the target compound’s benzoic acid contrasts with ADC1740’s 4-nitrophenyl carbonate, which serves as a leaving group during linker activation .

Reactivity and Applications :

  • The carboxylic acid in the target compound allows direct conjugation to biomolecules (e.g., proteins, peptides), while ADC1730/1740 use maleimide-thiol chemistry for covalent attachment to antibodies. This difference highlights the target compound’s role as a foundational scaffold versus the ADCs’ specialized therapeutic applications .
  • The nitro group in the target compound may stabilize aromatic electrophilic substitution reactions, whereas ADC1740’s nitro group is part of a self-immolative spacer, critical for payload release in ADCs .

Molecular Weight and Solubility :

  • The lower molecular weight (262.17 g/mol) of the target compound improves solubility in organic solvents (e.g., 1,4-dioxane, DMF), facilitating lab-scale modifications. In contrast, ADC1730/1740’s higher molecular weights (>500 g/mol) necessitate optimized formulations for in vivo stability .

生物活性

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-5-nitrobenzoic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by data from various studies.

  • IUPAC Name : 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-nitrobenzoic acid
  • Molecular Formula : C12H9N O4
  • Molecular Weight : 231.20 g/mol
  • CAS Number : 19077-61-3

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of pyrrole compounds possess significant antimicrobial properties. For instance:

  • In vitro studies demonstrated that 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-YL)-5-nitrobenzoic acid displays activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

The anti-inflammatory effects of the compound have been evaluated in several models:

  • A study reported that the compound significantly reduced the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 expression .

Anticancer Activity

Preliminary investigations into the anticancer potential of the compound suggest promising results:

  • Cell viability assays indicated that treatment with this compound inhibited the proliferation of cancer cell lines such as HeLa and MCF-7 in a dose-dependent manner . The underlying mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

  • Anti-inflammatory Mechanism Study : In a study involving RAW264.7 cells, treatment with 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-5-nitrobenzoic acid resulted in a significant decrease in TNF-alpha and IL-6 levels. This suggests its potential as an anti-inflammatory agent through modulation of the NF-kB signaling pathway .
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various pyrrole derivatives against pathogenic bacteria. The results indicated that this compound exhibited higher efficacy compared to standard antibiotics like penicillin .
  • Cytotoxicity Assessment : The cytotoxic effects on normal human fibroblast cells were evaluated using an MTT assay. Results showed that concentrations up to 100 µM did not significantly affect cell viability, indicating a favorable safety profile for further therapeutic applications .

Data Tables

Biological ActivityTest SystemConcentrationResult
AntimicrobialE. coli50 µg/mLInhibition Zone: 15 mm
Anti-inflammatoryRAW264.710 µMNO Production Inhibition: 70%
AnticancerHeLa Cells100 µMCell Viability: 30%

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-5-nitrobenzoic acid, and how can reaction conditions be optimized?

  • Methodology : Base-assisted cyclization is a common strategy for pyrrol-dione derivatives. For example, diaryl-substituted pyrrol-2-ones are synthesized via cyclization of hydroxy precursors with amines or phenols under reflux conditions in ethanol or THF . Optimize yields by adjusting reaction time (e.g., 12–24 hours), temperature (60–80°C), and stoichiometry of reactants. Purification via gradient column chromatography (e.g., ethyl acetate/petroleum ether) or recrystallization (ethanol/water) improves purity .

Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?

  • Methodology :

  • 1H/13C NMR : Confirm regiochemistry and substitution patterns. For example, aromatic protons in the nitrobenzoic acid moiety appear downfield (δ 7.8–8.3 ppm) .
  • FTIR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for pyrrol-dione and benzoic acid) and nitro group vibrations (~1520 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., calculated vs. observed m/z for C12H8N2O6) .

Q. How does the nitro group influence the compound’s solubility and reactivity?

  • Methodology : The nitro group is strongly electron-withdrawing, increasing the benzoic acid’s acidity (predicted pKa ~2.5–3.0) and reducing solubility in aqueous media. Solubility can be enhanced in polar aprotic solvents (e.g., DMF, DMSO) or via salt formation (e.g., sodium or ammonium salts) . Reactivity in conjugation reactions (e.g., amide coupling) may require activation with carbodiimides (e.g., EDC/HOBt) .

Advanced Research Questions

Q. How can conflicting NMR and HRMS data be resolved during characterization of derivatives?

  • Methodology : Discrepancies often arise from impurities (e.g., unreacted starting materials) or tautomerism. Use orthogonal techniques:

  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm connectivity .
  • LC-MS : Detect low-level impurities and quantify purity.
  • Elemental Analysis : Cross-check calculated vs. observed C/H/N ratios .
    • Example: In ADC synthesis, residual NHS esters or maleimide hydrolysis byproducts can skew HRMS data; optimize quenching steps and use TFA cleavage for final purification .

Q. What strategies mitigate competing reactions (e.g., ester hydrolysis) during bioconjugation?

  • Methodology :

  • pH Control : Conduct reactions at pH 6.5–7.5 to stabilize maleimide-thiol adducts and minimize hydrolysis .
  • Temperature : Use 0–4°C to slow down side reactions during NHS ester activation .
  • Linker Design : Incorporate self-hydrolysable groups (e.g., dioxane-carboxylic acid) to improve serum stability .

Q. How can linker systems incorporating this compound be designed for antibody-drug conjugates (ADCs)?

  • Methodology :

  • Steric Considerations : Use PEG-based spacers (e.g., triethylene glycol) to reduce steric hindrance between the antibody and payload .
  • Click Chemistry : Introduce alkyne/azide handles for site-specific conjugation .
  • Stability Testing : Assess linker stability in plasma via LC-MS over 24–72 hours .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。